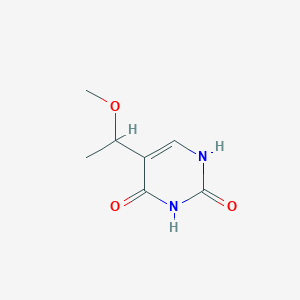
3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloromethyl and dichloromethyl groups attached to the oxadiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl and dichloromethyl precursors with an oxadiazole ring-forming reagent. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns.
4-(Dichloromethyl)-1,2,5-thiadiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
3-(Bromomethyl)-4-(dichloromethyl)-1,2,5-oxadiazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole is unique due to the presence of both chloromethyl and dichloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
62642-49-3 |
|---|---|
Molecular Formula |
C4H3Cl3N2O |
Molecular Weight |
201.43 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C4H3Cl3N2O/c5-1-2-3(4(6)7)9-10-8-2/h4H,1H2 |
InChI Key |
VXVZXHXHALWIPC-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NON=C1C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)




![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)


![5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole](/img/structure/B14528082.png)
![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)
![6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14528089.png)

